molecular formula C11H9F B8570037 5-Fluoro-1,4-dihydro-1,4-methano-naphthalene CAS No. 61346-81-4

5-Fluoro-1,4-dihydro-1,4-methano-naphthalene

Cat. No.: B8570037
CAS No.: 61346-81-4
M. Wt: 160.19 g/mol
InChI Key: FJZMGHNOEOCEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1,4-dihydro-1,4-methano-naphthalene is a useful research compound. Its molecular formula is C11H9F and its molecular weight is 160.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

61346-81-4

Molecular Formula

C11H9F

Molecular Weight

160.19 g/mol

IUPAC Name

3-fluorotricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene

InChI

InChI=1S/C11H9F/c12-10-3-1-2-9-7-4-5-8(6-7)11(9)10/h1-5,7-8H,6H2

InChI Key

FJZMGHNOEOCEPG-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=C2C=CC=C3F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,6-difluoroiodobenzene (5.0 g, 20.8 mmol) and cyclopentadiene (2.07 g, 31.3 mmol) was stirred at 0° C. in P. ether (70 mL, 40-60° C.) under N2 and treated with n-BuLi (8.74 mL, 2.5M in hexanes, 21.8 mmol) dropwise over 10 minutes. The reaction was quenched after 15 minutes by addition of aqueous 1N HCl solution and the product was extracted with hexanes (3×50 mL). The combined organic layer was washed with H2O (50 mL), saturated aqueous NaCl solution (50 mL), dried (MgSO4), filtered and evaporated. Chromatography on Silica gel provided product as an oil (1.5 g, 45%). (TLC hexanes Rf 0.55). 1H NMR (400 MHz, CDCl3) δ 7.08 (ddd, J=7.0, 1.0, 0.8 Hz, 1H), 6.96 (ddd, J=8.5, 8.3, 7.0 Hz, 1H), 6.86 (br s, 2H), 6.72 (ddd, J=8.5, 8.3, 0.8 Hz, 1H), 4.25 (br s, 1H), 3.98 (br s, 1H), 2.36 (ddd, J=7.2, 1.7, 1.7 Hz, 1H), 2.30 (ddd, J=7.2, 1.7, 1.5 Hz, 1H). GCMS m/e 160 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
8.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

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